molecular formula C13H18BrClN2O2 B5107230 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride

1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride

Cat. No. B5107230
M. Wt: 349.65 g/mol
InChI Key: BOYAPNBMVRRBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride is a chemical compound that is used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of drugs on the body. This compound is important in the field of pharmacology as it helps researchers to understand the mechanism of action of drugs and their effects on the body.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride is not fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and sleep.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects of this compound on humans are not well understood.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride in lab experiments include its ability to act as a reference compound in the development of new drugs. It is also relatively easy to synthesize and has been well studied in animal models. However, the limitations of this compound include its limited understanding of its mechanism of action and its unknown effects on humans.

Future Directions

There are several future directions for the research of 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride. These include further studies on its mechanism of action and its effects on humans. There is also a need for the development of new drugs based on this compound that are more effective and have fewer side effects. Additionally, there is a need for further studies to determine the long-term effects of this compound on the body.

Synthesis Methods

The synthesis of 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride involves the reaction of 4-bromophenol with acetyl chloride to produce 4-bromophenyl acetate. This compound is then reacted with 4-methylpiperazine to produce 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine. The final step involves the reaction of this compound with hydrochloric acid to produce 1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride is used in scientific research to study the effects of drugs on the body. It is used as a reference compound in the development of new drugs. This compound is also used to study the mechanism of action of drugs and their effects on the body.

properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2.ClH/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYAPNBMVRRBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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